Dihexanoyl-lecithin

Vue d'ensemble

Description

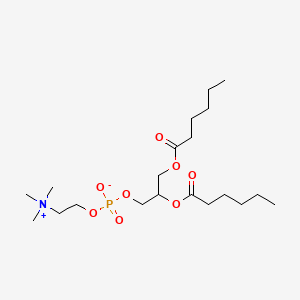

Dihexanoyl-lecithin is a synthetic phospholipid, structurally similar to natural lecithins found in biological membranes. It consists of a glycerol backbone esterified with two hexanoic acid molecules and a phosphocholine head group. This compound is known for its amphiphilic properties, making it useful in various biochemical and biophysical studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihexanoyl-lecithin can be synthesized through esterification of glycerol with hexanoic acid, followed by phosphorylation to introduce the phosphocholine head group. The reaction typically involves:

Esterification: Glycerol reacts with hexanoic acid in the presence of a catalyst such as sulfuric acid.

Phosphorylation: The resulting dihexanoyl-glycerol is then phosphorylated using phosphocholine chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes:

Purification: Using techniques like chromatography to isolate the desired product.

Quality Control: Ensuring the final product meets industry standards for use in research and applications.

Analyse Des Réactions Chimiques

Types of Reactions: Dihexanoyl-lecithin undergoes various chemical reactions, including:

Hydrolysis: Enzymatic cleavage by phospholipase A2, resulting in the release of fatty acids and glycerophosphocholine.

Oxidation: Reaction with oxidizing agents can lead to the formation of peroxides and other oxidative products.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by enzymes like phospholipase A2 under physiological conditions.

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.

Major Products:

Hydrolysis: Produces hexanoic acid and glycerophosphocholine.

Oxidation: Results in various oxidative derivatives depending on the specific conditions and reagents used.

Applications De Recherche Scientifique

Dihexanoyl-lecithin has a wide range of applications in scientific research:

Biochemistry: Used to study membrane-associated processes and protein-lipid interactions due to its ability to form micelles and bilayers.

Biophysics: Employed in the formation of bicelles, which are useful for NMR studies of membrane proteins.

Industry: Utilized as an emulsifier in food and cosmetic products due to its amphiphilic nature.

Mécanisme D'action

Dihexanoyl-lecithin exerts its effects primarily through its ability to integrate into lipid bilayers and form micelles. This integration can alter membrane fluidity and permeability, affecting various cellular processes. The compound targets membrane proteins and can modulate their activity by changing the local lipid environment .

Comparaison Avec Des Composés Similaires

Diheptanoyl-lecithin: Another short-chain lecithin with similar properties but different micellar weight distributions.

Dimyristoyl phosphatidylcholine (DMPC): A long-chain phospholipid used in similar applications but with different physical properties.

Uniqueness: Dihexanoyl-lecithin is unique due to its short-chain fatty acids, which confer distinct micellar properties and make it particularly useful for studying membrane dynamics and protein-lipid interactions .

Activité Biologique

Dihexanoyl-lecithin, a synthetic phospholipid, is notable for its diverse biological activities, particularly in enzymatic reactions and surfactant properties. This article explores the compound's biological activity, focusing on its interactions with enzymes, surfactant capabilities, and applications in various fields.

Overview of this compound

This compound is a phosphatidylcholine derivative characterized by two hexanoyl fatty acid chains. Its structure contributes to its unique properties as a surfactant and as a substrate for various enzymatic reactions.

Surfactant Properties

This compound exhibits significant surfactant properties, which allow it to lower the surface tension of aqueous solutions. This property facilitates the dispersion of hydrophobic substances in water, making it useful in pharmaceutical formulations and food products. The effectiveness of this compound as a surfactant has been demonstrated through various studies:

- Surface Tension Reduction : this compound effectively reduces surface tension, enhancing the solubility of lipophilic compounds in aqueous environments.

- Emulsification : It serves as an emulsifying agent, stabilizing mixtures of oil and water by preventing phase separation.

Enzymatic Interactions

This compound plays a critical role in enzymatic reactions, particularly with phospholipases. These enzymes hydrolyze phospholipids, and this compound serves as an important substrate.

Case Studies

- Phospholipase A2 Activity : Research indicates that this compound enhances the reactivity of lysine residues in phospholipase A2 when calcium ions are present. This interaction suggests that this compound may stabilize the enzyme's active conformation, thereby increasing its catalytic efficiency .

- Kinetic Studies : Studies have shown that the hydrolysis rate of this compound by phospholipases varies with pH and temperature. Optimal conditions for enzyme activity were identified, demonstrating the importance of environmental factors on the efficacy of this compound as a substrate .

Table 1: Summary of Biological Activities of this compound

Applications

This compound's properties make it valuable in several fields:

- Pharmaceuticals : Used as an excipient in drug formulations to enhance bioavailability.

- Food Industry : Acts as an emulsifier in food products, improving texture and stability.

- Cosmetics : Incorporated into formulations for its moisturizing properties and ability to improve skin absorption.

Propriétés

IUPAC Name |

2,3-di(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZARZBAWHITHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968679 | |

| Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53892-41-4 | |

| Record name | 1,2-Hexanoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053892414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Dihexanoyl-lecithin in studying Phospholipase A2 (PLA2) enzymes?

A1: this compound is a short-chain phospholipid often employed as a substrate to study the activity of Phospholipase A2 (PLA2) enzymes. [, ] PLA2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing a fatty acid and a lysophospholipid. [] Due to its relatively simple structure and solubility in aqueous solutions, this compound provides a convenient model substrate for investigating the kinetics, substrate specificity, and mechanism of action of PLA2 enzymes.

Q2: Can you explain the significance of using this compound as a substrate in a continuous assay for Phospholipase A activity?

A3: this compound serves as an ideal substrate in a continuous assay for Phospholipase A activity due to the distinct properties of its hydrolysis products. [] When this compound is hydrolyzed by Phospholipase A, it releases hexanoic acid. This fatty acid is readily detectable using a continuous titrimetric method, allowing researchers to monitor the reaction progress in real-time and accurately determine the enzyme's activity. [] This method offers several advantages, including increased sensitivity, simplified procedures, and the ability to study enzyme kinetics more effectively.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.